Cas no 1804876-63-8 (Ethyl 5-(bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate)
Ethyl 5-(bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-(bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate
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- Inchi: 1S/C12H10BrF6NO3/c1-2-22-8(21)3-7-9(23-12(17,18)19)6(4-13)5-20-10(7)11(14,15)16/h5H,2-4H2,1H3
- InChI Key: PAHFPNOQNOPGAH-UHFFFAOYSA-N
- SMILES: BrCC1=CN=C(C(F)(F)F)C(CC(=O)OCC)=C1OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 403
- XLogP3: 3.7
- Topological Polar Surface Area: 48.4
Ethyl 5-(bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029081556-1g |
Ethyl 5-(bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate |
1804876-63-8 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Ethyl 5-(bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on Ethyl 5-(bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate
Ethyl 5-(bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate (CAS No. 1804876-63-8): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 5-(bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate, identified by its CAS number 1804876-63-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and cardiovascular diseases. Its unique structural features, including the presence of bromomethyl, trifluoromethoxy, and trifluoromethyl substituents, make it a valuable building block for medicinal chemists.
The bromomethyl group in Ethyl 5-(bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate is particularly noteworthy due to its reactivity. This functional group allows for further derivatization through nucleophilic substitution reactions, enabling the introduction of diverse pharmacophores. Such modifications are essential for optimizing drug-like properties such as solubility, bioavailability, and target specificity. The compound's versatility has been leveraged in the development of novel therapeutic agents that exhibit enhanced efficacy and reduced side effects.
The trifluoromethoxy and trifluoromethyl groups contribute to the compound's overall pharmacological profile by influencing its metabolic stability and lipophilicity. These substituents are well-documented in the literature for their ability to improve binding affinity to biological targets, thereby increasing the potency of drug candidates. Recent studies have highlighted the role of trifluorinated compounds in modulating enzyme activity and receptor interactions, making them particularly attractive for the treatment of chronic diseases.
In recent years, Ethyl 5-(bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate has been utilized in several high-profile research projects aimed at addressing unmet medical needs. For instance, researchers have employed this intermediate in the synthesis of potent inhibitors targeting enzymes involved in inflammation and pain signaling. The compound's ability to undergo selective functionalization has allowed scientists to fine-tune molecular structures, leading to the discovery of novel drug candidates with improved pharmacokinetic profiles.
The pharmaceutical industry has also recognized the potential of Ethyl 5-(bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate in developing treatments for neurological disorders. Its structural motifs have been incorporated into molecules designed to interact with neurotransmitter receptors, offering promising avenues for managing conditions such as Alzheimer's disease and Parkinson's disease. The compound's unique combination of substituents has enabled the creation of derivatives with enhanced selectivity and reduced off-target effects.
The synthesis of Ethyl 5-(bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct key carbon-carbon bonds with high precision. These methodologies not only ensure high yields but also minimize unwanted byproducts, making the process more sustainable and environmentally friendly.
The compound's stability under various reaction conditions has further contributed to its widespread use in pharmaceutical research. Unlike some sensitive intermediates that require stringent handling protocols, Ethyl 5-(bromomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetate remains robust during storage and can be easily handled in standard laboratory settings. This characteristic has made it an indispensable tool for both academic researchers and industrial scientists working on drug discovery programs.
The growing body of literature on Ethyl 5-(bromomethyl-2(strong>(-2(
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